molecular formula C9H6FN B1329933 2-Fluoroquinoline CAS No. 580-21-2

2-Fluoroquinoline

Cat. No. B1329933
CAS RN: 580-21-2
M. Wt: 147.15 g/mol
InChI Key: NLEPLDKPYLYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroquinoline is a chemical compound with the molecular formula C9H6FN . It is primarily used for research and development purposes .


Synthesis Analysis

Fluoroquinolones, including 2-Fluoroquinoline, are synthesized through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, the intramolecular cyclization of compounds with polyphosphoric acid (the Gould-Jacobs reaction) affords the corresponding fluoroquinolones .


Molecular Structure Analysis

The molecular structure of 2-Fluoroquinoline consists of a total of 18 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

Fluoroquinolones, including 2-Fluoroquinoline, undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They also undergo novel approaches to functionalization of polyfluorinated quinolones, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

2-Fluoroquinoline has a molecular weight of 147.15 . It has a boiling point of 133°C at 30 mmHg . The density is 1.2±0.1 g/cm^3 .

Scientific Research Applications

    Antimicrobial Chemotherapy

    • Summary of Application : Fluoroquinolones are used in antimicrobial chemotherapy. They describe the relationship between drug, host, and antimicrobial effect. The successful identification of meaningful pharmacodynamic outcome parameters can greatly assist clinicians in making objective prescribing decisions .
    • Methods of Application : Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome .
    • Results or Outcomes : Investigators have suggested that AUC/MIC ratios of 100–125 or peak/MIC ratios of >10 are required to predict clinical and microbiological success and to limit the development of bacterial resistance .

    Antibiotic Resistance Research

    • Summary of Application : Fluoroquinolones are used in research into antibiotic resistance. They target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
    • Methods of Application : This leads to cell death and turns out to be a very effective way of killing bacteria. However, resistance to FQs is increasingly problematic, and alternative compounds are urgently needed .
    • Results or Outcomes : The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets .

    Pharmacodynamics Research

    • Summary of Application : Pharmacodynamics provides a rational basis for optimizing dosing regimens by describing the relationship between drug, host, and antimicrobial effect .
    • Methods of Application : Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome .
    • Results or Outcomes : Investigators have suggested that AUC/MIC ratios of 100–125 or peak/MIC ratios of >10 are required to predict clinical and microbiological success and to limit the development of bacterial resistance .

    Synthesis and Properties Research

    • Summary of Application : Fluorinated quinolines, including 2-Fluoroquinoline, are used in research into their synthesis, properties, and applications .
    • Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : This research has led to the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

    Improvement of Synthetic Procedures

    • Summary of Application : A great deal of research studies aimed at improvement of synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing a number of steps and cost of the synthesis have been performed .
    • Methods of Application : The methods of application involve various chemical reactions and processes to improve the synthesis of fluoroquinolones .
    • Results or Outcomes : The outcomes of these research studies have led to enhanced yields and quality of fluoroquinolones, and reduced the number of steps and cost of the synthesis .

    Antibacterial Research

    • Summary of Application : Fluoroquinolones are arguably among the most successful antibiotics of recent times. They have enjoyed over 30 years of clinical usage and become essential tools in the armoury of clinical treatments .
    • Methods of Application : Fluoroquinolones target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
    • Results or Outcomes : This leads to cell death and turns out to be a very effective way of killing bacteria. However, resistance to Fluoroquinolones is increasingly problematic, and alternative compounds are urgently needed .

Safety And Hazards

When handling 2-Fluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .

properties

IUPAC Name

2-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPLDKPYLYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206729
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroquinoline

CAS RN

580-21-2
Record name 2-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroquinoline (4.9 g, 30 mmol) in 200 mL of anhydrous DMSO was added cesium fluoride (9.13 g, 60 mmol), and the resulting mixture was stirred at 130° C. overnight, when LC-MS showed completion of the reaction. After cooling, the reaction mixture was diluted with water, and then extracted with ethyl acetate. The organic layer was then washed with brine, dried over anhy. Na2SO4, and concentrated in vacuo. Column chromatography (6% EtOAc/PE) afforded 3.34 g of title compound. 1H NMR (CHLOROFORM-d) δ: 8.23 (d, J=8.6 Hz, 1H), 7.89 (d, J=8.6 Hz, 1H), 7.82-7.86 (m, 1H), 7.67 (d, J=8.5, 7.0, 1.5 Hz, 1H), 7.47-7.53 (m, 1H), 7.35 (d, J=8.6 Hz, 1H). LC-MS: m/z 148.2 (M+H)+
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
9.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroquinoline
Reactant of Route 2
2-Fluoroquinoline
Reactant of Route 3
2-Fluoroquinoline
Reactant of Route 4
2-Fluoroquinoline
Reactant of Route 5
2-Fluoroquinoline
Reactant of Route 6
2-Fluoroquinoline

Citations

For This Compound
84
Citations
WK Miller, SB Knight, A Roe - Journal of the American Chemical …, 1950 - ACS Publications
… The dissociation constant of 2-fluoroquinoline could not be measuredbecause the compound … The hydrolysis of 2-fluoroquinoline will be discussed in a subsequent paper. Since the …
Number of citations: 5 pubs.acs.org
J Hamer, WJ Link, A Jurjevich… - Recueil des Travaux …, 1962 - Wiley Online Library
The syntheses of 2‐fluoroquinoline and 2,6‐difluoropyridine in yields of respective 60% and 52% have been accomplished by treating the corresponding chloro‐compounds with …
Number of citations: 38 onlinelibrary.wiley.com
A Roe, GF Hawkins - Journal of the American Chemical Society, 1949 - ACS Publications
… All the compounds are soluble in dilute hydrochloric acid except 2-fluoroquinoline. Both 3- and 6… (28%) of 2-fluoroquinoline was obtained. This compound did not react with picric acidto …
Number of citations: 46 pubs.acs.org
A Shah, D Raj - Journal of Saudi Chemical Society, 2015 - Elsevier
… ′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives was synthesized in one pot by condensing various 2-fluoroquinoline-…
Number of citations: 7 www.sciencedirect.com
HR Clark, LD Beth, RM Burton, DL Garrett… - The Journal of …, 1981 - ACS Publications
… 2-fluoropyridines and of 2-fluoroquinoline, while the … 2-fluoropyridines (1-5), 2-fluoroquinoline (6), and 2fluoropyrimidines (7… Hydroxyquinoline, the hydrolysis product of 2-fluoroquinoline…
Number of citations: 11 pubs.acs.org
WK Miller, SB Knight, A Roe - Journal of the American Chemical …, 1950 - ACS Publications
… The dissociation constant of 2-fluoroquinoline could not be measuredbecause the compound … The hydrolysis of 2-fluoroquinoline will be discussed in a subsequent paper. Since the …
Number of citations: 5 pubs.acs.org
J Ichikawa, K Sakoda, H Moriyama, Y Wada - Synthesis, 2006 - thieme-connect.com
… ) gave an aromatized product, 2-fluoroquinoline 11b, in 53% yield … For conversion of 10b into 2-fluoroquinoline 11b, we … group [22] to provide 2-fluoroquinoline 11b in 92% yield without …
Number of citations: 13 www.thieme-connect.com
A Roe, CE Teague Jr - Journal of the American Chemical Society, 1951 - ACS Publications
… In the quinoline series, 2-fluoroquinoline alone did not form a hydrochloride, and it was the only isomer hydrolyzed in dilute acid.3’6 …
Number of citations: 25 pubs.acs.org
WK Miller, SB Knight, A Roe - Journal of the American Chemical …, 1950 - ACS Publications
… The 2-fluoroquinoline is an exception to this (Fig. since it shows two maxima in acid solution. As a matter of fact, it is surprising that the spectrum of 2-fluoroquinoline … of 2-fluoroquinoline …
Number of citations: 18 pubs.acs.org
MS Solomon, PB Hopkins - Tetrahedron letters, 1991 - Elsevier
… Aldehyde 7 was treated with 3-lithio-2-fluoroquinoline … (LDA) of 2fluoroquinoline, to afford 139 and its epimer at the newly formed stereocenter as a separable (column chromatography, …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.